Comparative Physicochemical Profile: 6-Methyl vs. Unsubstituted 2,6-Diazaspiro[4.5]decane Scaffold
N-Methylation at the 6-position of the 2,6-diazaspiro[4.5]decane scaffold increases molecular weight and lipophilicity compared to the unsubstituted parent. The 6-methyl derivative has a molecular weight of 154.25 g/mol and a calculated XLogP3 of 0.7 [1]. The unsubstituted 2,6-diazaspiro[4.5]decane has a molecular weight of 140.23 g/mol and lacks the methyl-associated increase in logP . Additionally, the 6-methyl substitution reduces the hydrogen bond donor count to 1 (from 2 in the unsubstituted analog, by inference), thereby altering hydrogen-bonding capacity and predicted membrane permeability [2].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 154.25 g/mol; XLogP3 = 0.7 |
| Comparator Or Baseline | Unsubstituted 2,6-diazaspiro[4.5]decane: MW 140.23 g/mol; XLogP3 not explicitly reported but expected lower |
| Quantified Difference | MW increase of 14.02 g/mol (+10.0%); XLogP3 = 0.7 for target |
| Conditions | Computed physicochemical properties (PubChem 2024.11.20 release) |
Why This Matters
The 10% higher molecular weight and elevated lipophilicity (XLogP3 = 0.7) directly affect passive membrane diffusion and CNS penetration potential, parameters that dictate whether a compound is suitable for intracellular or blood-brain-barrier-penetrant drug discovery programs.
- [1] PubChem. (2024). (5R)-6-methyl-2,6-diazaspiro[4.5]decane. CID 96635225. Molecular Weight: 154.25 g/mol; XLogP3-AA: 0.7. View Source
- [2] PubChem. (2024). (5R)-6-methyl-2,6-diazaspiro[4.5]decane. Hydrogen Bond Donor Count: 1; Hydrogen Bond Acceptor Count: 2. View Source
